molecular formula C14H16N4O4S B2394423 N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-34-0

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2394423
CAS RN: 1428366-34-0
M. Wt: 336.37
InChI Key: GAIKLHUDKXWIJF-UHFFFAOYSA-N
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Description

“N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic compound. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug discovery due to their diverse chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[5,1-b][1,3]oxazine ring and the attachment of the sulfamoylbenzyl and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[5,1-b][1,3]oxazine ring, along with the sulfamoylbenzyl and carboxamide functional groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[5,1-b][1,3]oxazine ring and the sulfamoylbenzyl and carboxamide groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including factors such as its size, shape, functional groups, and the presence of the heterocyclic ring .

Scientific Research Applications

Antibacterial Activities

Research has explored derivatives of pyrazole compounds for their potential antibacterial properties. For instance, studies on derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have indicated that sulfamide derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibacterial agents from similar chemical structures, including N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (Bildirici, Şener, & Tozlu, 2007).

Inhibition of Phosphodiesterase Type 4

Another significant area of research involves the evaluation of pyrazolo[1,5-a]-1,3,5-triazine derivatives as inhibitors of phosphodiesterase type 4 (PDE4). These studies have led to the discovery of new structural classes of potent PDE4 inhibitors, which are important for treating various inflammatory and respiratory diseases. The synthesized compounds demonstrated strong inhibition of LPS-induced TNFalpha release from human mononuclear cells, highlighting their potential therapeutic applications (Raboisson et al., 2003).

Cytotoxicity Against Cancer Cell Lines

Research into the cytotoxic effects of pyrazole-sulfonamide derivatives against cancer cell lines has been conducted, with some compounds showing promising broad-spectrum antitumor activity. This indicates that such compounds, by extension including this compound, could be potential candidates for anticancer drug development. The findings underscore the importance of further investigating these derivatives for their selective effectiveness against various cancer cells (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Insecticidal Agents

Compounds incorporating sulfonamide-bearing thiazole moiety have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research opens up possibilities for the application of this compound and its derivatives in agricultural pest control, demonstrating significant toxic effects and potential as effective insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c15-23(20,21)11-4-2-10(3-5-11)8-16-13(19)12-9-17-18-6-1-7-22-14(12)18/h2-5,9H,1,6-8H2,(H,16,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIKLHUDKXWIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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